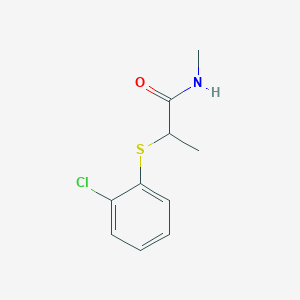
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide, also known as CPME, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPME belongs to the class of compounds known as amides and contains a chlorophenyl and sulfanyl group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been found to have antioxidant properties and may protect against oxidative stress.
实验室实验的优点和局限性
One advantage of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic effects make it a potential treatment for conditions such as arthritis and neuropathic pain. Additionally, its anti-cancer properties make it a potential treatment for various types of cancer.
One limitation of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is its potential toxicity. Studies have shown that high doses of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide can cause liver and kidney damage in animal models. Additionally, the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is not fully understood, which may limit its potential as a therapeutic agent.
未来方向
1. Investigating the potential of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Studying the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide to better understand its potential therapeutic effects.
3. Developing new synthesis methods for 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide that are more efficient and cost-effective.
4. Investigating the potential of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a drug delivery system for other therapeutic agents.
5. Studying the potential side effects of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide in humans to determine its safety for clinical use.
合成方法
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide can be synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with thioacetamide followed by reaction with N-methylpropanamine. Another method involves the reaction of 2-chlorobenzenethiol with N-methylpropanamide in the presence of a base. These methods result in the formation of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a white crystalline solid.
科学研究应用
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been investigated for its potential as an anti-cancer agent. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide induces apoptosis in cancer cells and inhibits tumor growth in animal models.
属性
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOYWHNFLQNMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


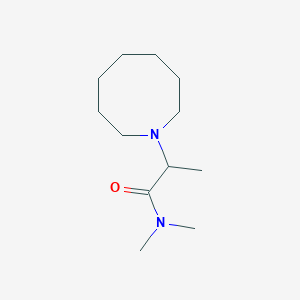
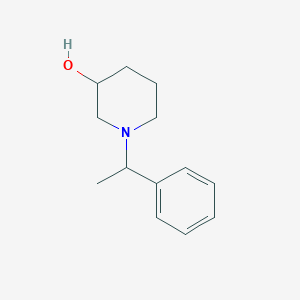

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
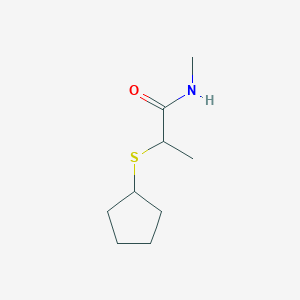
![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)


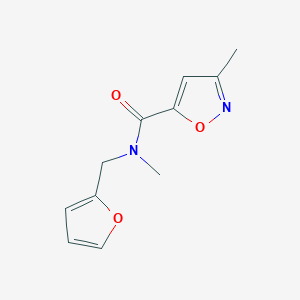
![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)


